

A Comparative Meta-Analysis of Lanicemine Clinical Trials for Mood Disorders

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Compound of Interest

Compound Name: *Lanicemine*

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This guide provides a comprehensive meta-analysis of clinical trial data for **Lanicemine** (formerly AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in the context of mood disorders. It offers an objective comparison with other relevant therapeutic alternatives, supported by experimental data, to inform research and development in psychiatry.

Executive Summary

Lanicemine emerged as a promising therapeutic agent for mood disorders, particularly Major Depressive Disorder (MDD), based on its unique mechanism of action at the NMDA receptor, which it shares with ketamine. Clinical development aimed to harness the rapid antidepressant effects observed with ketamine while mitigating its psychotomimetic and dissociative side effects. However, Phase IIb clinical trials have yielded conflicting results regarding **Lanicemine**'s efficacy. This guide synthesizes the available data from key clinical trials to provide a clear comparison of its performance against a placebo and other relevant treatments, namely ketamine and the adjunctive therapy, aripiprazole. While **Lanicemine** demonstrated a favorable safety profile, its superiority over placebo in reducing depressive symptoms was not consistently established across pivotal trials.

Comparative Efficacy and Safety Analysis

The following tables summarize the quantitative data from key clinical trials of **Lanicemine** and comparator drugs.

Table 1: Efficacy of **Lanicemine** in Major Depressive Disorder

Study	N	Treatment Groups	Primary Endpoint	Mean Change from Baseline (S.D.)	p-value vs. Placebo	Response Rate (%)	Remission Rate (%)
Sanacora et al. (2014)	152	Lanicemine 100mg	Change in MADRS score at Week 3	-13.4 (9.9)	0.006	46	18
Lanicemine 150mg	-12.7 (10.5)	0.019	42	16			
Placebo	-7.9 (10.3)	-	25	8			
Sanacora et al. (2017)	302	Lanicemine 50mg	Change in MADRS score at Week 6	-11.9 (10.1)	NS	38	19
Lanicemine 100mg	-12.5 (9.8)	NS	40	20			
Placebo	-11.6 (10.4)	-	39	17			

NS: Not Significant

Table 2: Comparative Efficacy of Ketamine and Aripiprazole in MDD

Drug	Study	N	Primary Endpoint	Mean Change from Baseline (S.D.)	p-value vs. Placebo	Response Rate (%)
Ketamine	Pooled data (multiple studies)	97	Change in MADRS score	Not uniformly reported	Significant	67
Aripiprazole	Berman et al. (2007)	362	Change in MADRS score	-8.8 (adjunctive aripiprazole) vs. -5.8 (adjunctive placebo)	<0.001	37.4 (adjunctive aripiprazole) vs. 22.5 (adjunctive placebo)

Table 3: Overview of Common Adverse Events

Drug	Common Adverse Events (Incidence >10%)
Lanicemine	Dizziness, Headache, Nausea, Somnolence
Ketamine	Drowsiness, Dizziness, Poor Coordination, Blurred Vision, Feeling Strange/Unreal, Dissociative Symptoms, Increased Blood Pressure
Aripiprazole	Akathisia, Restlessness, Insomnia, Nausea, Somnolence

Experimental Protocols

Lanicemine Clinical Trial Protocol (Sanacora et al., 2017)

- Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Participant Population: 302 patients aged 18-70 with a diagnosis of single-episode or recurrent MDD and a history of inadequate response to at least one antidepressant treatment.^{[1][2][3]}
- Inclusion Criteria: Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.
- Intervention: Patients were randomized to receive 15 intravenous infusions of adjunctive **Lanicemine** 50 mg, **Lanicemine** 100 mg, or saline placebo over a 12-week period.^{[1][2][3]}^[4] The infusions were administered three times a week for the first three weeks, then weekly for three weeks, and then every two weeks for the final six weeks.
- Primary Outcome Measure: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.^{[1][2][3][4]}
- Secondary Outcome Measures: Change in MADRS score at other time points, response rates ($\geq 50\%$ reduction in MADRS score), remission rates (MADRS score ≤ 10), and changes in other depression and functioning scales.^{[1][2][3]}

Ketamine Clinical Trial Protocol (Representative)

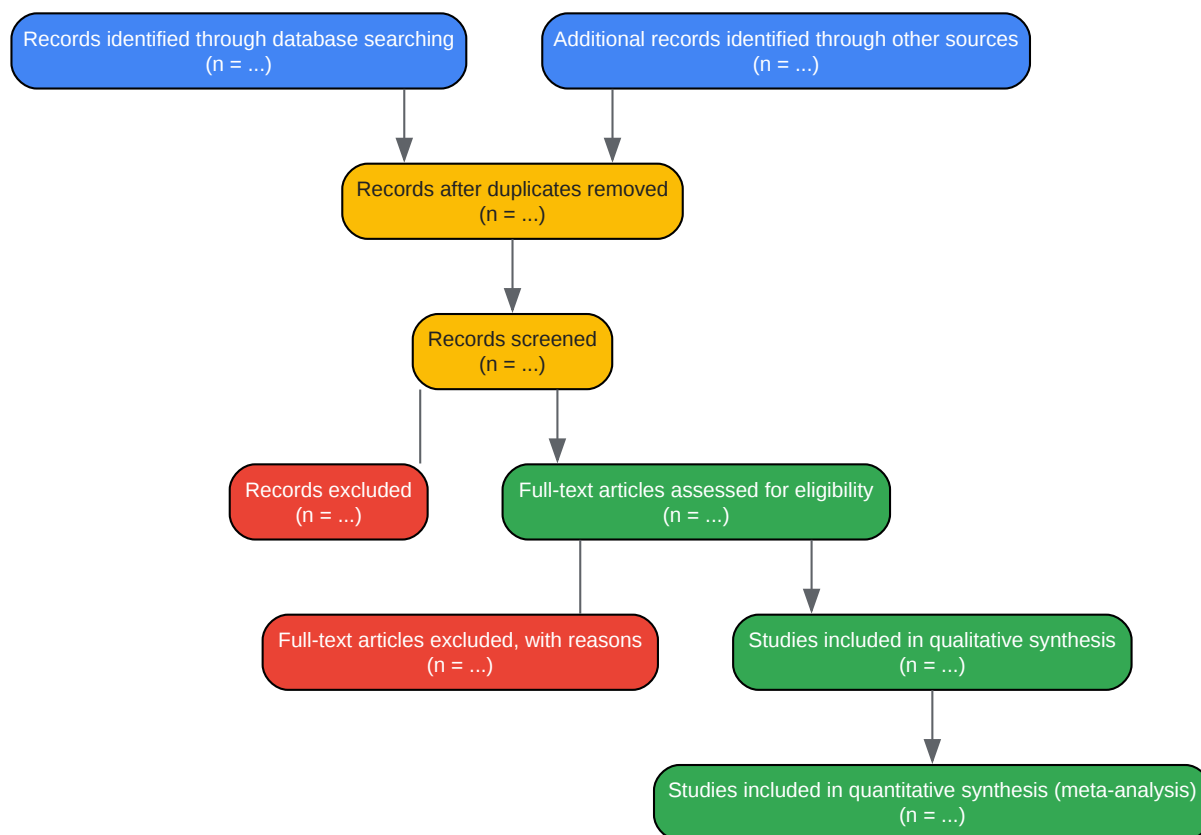
- Study Design: Typically randomized, double-blind, placebo-controlled crossover or parallel-group studies.
- Participant Population: Patients with treatment-resistant depression (TRD), defined as failure to respond to at least two adequate antidepressant trials.
- Intervention: A single intravenous infusion of ketamine (commonly 0.5 mg/kg) administered over 40 minutes, compared with a saline placebo.
- Primary Outcome Measure: Change in MADRS or Hamilton Depression Rating Scale (HAM-D) score at 24 hours post-infusion.
- Secondary Outcome Measures: Response and remission rates, duration of antidepressant effect, and measures of dissociative and psychotomimetic symptoms.

Aripiprazole Adjunctive Therapy Trial Protocol (Berman et al., 2007)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Participant Population: Patients with MDD who had an incomplete response to one to three prospective antidepressant treatments.
- Intervention: Patients on a stable dose of a standard antidepressant were randomized to receive adjunctive aripiprazole (starting at 2-5 mg/day, titrated up to 20 mg/day) or adjunctive placebo for 6 weeks.
- Primary Outcome Measure: Mean change from baseline in MADRS total score.
- Secondary Outcome Measures: Response and remission rates, and changes in other clinical and functional measures.

Visualized Data and Pathways

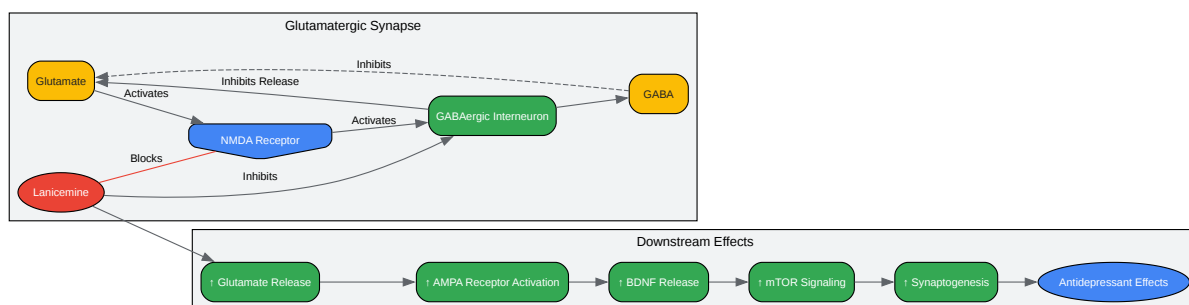
PRISMA Flow Diagram for a Hypothetical Meta-Analysis



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Caption: PRISMA flow diagram illustrating the study selection process.

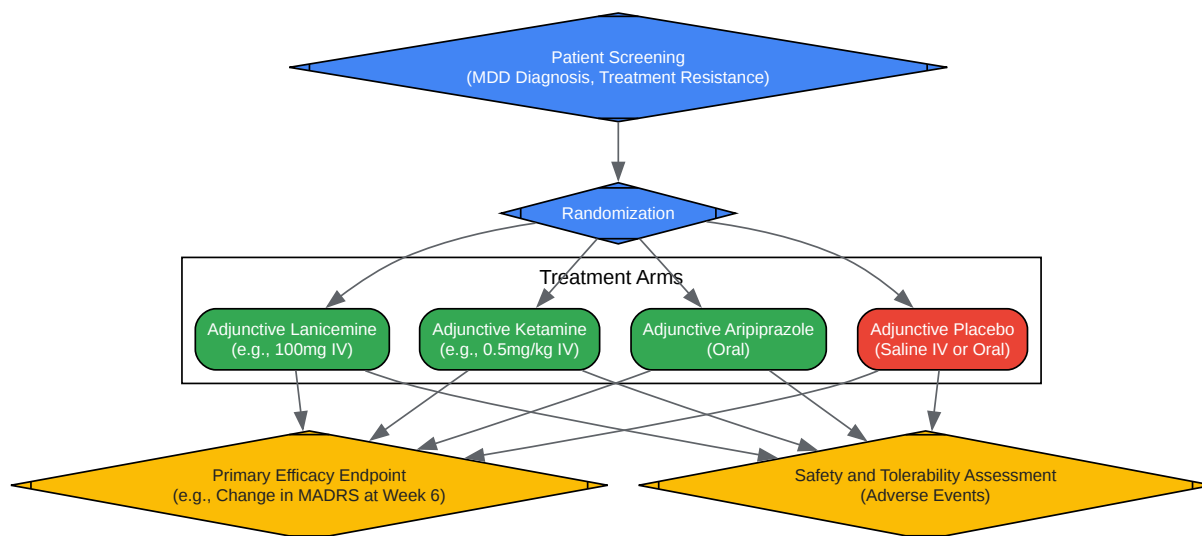
Signaling Pathway of Lanicemine's Mechanism of Action



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Caption: **Lanicemine**'s mechanism via NMDA receptor antagonism.

Comparative Efficacy Trial Workflow



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Caption: Generalized workflow for comparative antidepressant trials.

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